Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C9H10BrN . It belongs to the class of isoquinoline alkaloids , which are widely distributed in nature and exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s heterocyclic scaffold has garnered attention due to its potential as a precursor for novel analogs with potent biological activity.
Synthesis Analysis
The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent (e.g., POCl3, P2O5, ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Researchers have also explored multicomponent reactions for functionalizing the 1,2,3,4-tetrahydroisoquinoline core scaffold .Molecular Structure Analysis
The chemical structure of this compound is characterized by a tetrahydroisoquinoline ring system with a methyl ester group at the 3-position and a bromine atom at the 6-position . The secondary amine nature of the THIQ nucleus contributes to its biological relevance .Chemical Reactions Analysis
- Cyclization Reaction : The synthesis involves cyclization of an N-acyl derivative of β-phenylethylamine to form the THIQ core scaffold .
- Functionalization Reactions : Multicomponent reactions have been explored for C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, leading to diverse analogs with potential biological activity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Characterization
Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been identified in studies exploring the synthesis and structural elucidation of various organic compounds. For instance, it was semi-synthesized from brominated tyrosine derivatives found in the red alga Rhodomela confervoides, showcasing its relevance in natural product chemistry (Ma et al., 2007). Another study detailed a convenient synthesis approach for this compound, further underscoring its importance in synthetic organic chemistry (Zlatoidský & Gabos, 2009).
Derivatives and Chemical Reactions
This compound is also a key intermediate in the synthesis of novel organic compounds. Its derivatives have been synthesized and characterized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. Studies have explored its use in creating novel 1,2-dihydroisoquinoline derivatives through an oxidation-dehydration sequence (Wong, Harrington, & Stanforth, 2013), and in synthesizing N-methyl-4-pyridyl-1,2,3,4-tetrahydroisoquinolines as potential serotonin analogs (Prat et al., 2000).
Biological and Pharmacological Investigations
This compound has also been explored in biological contexts. Research has delved into its analogs and derivatives for their potential biological activities, such as the role of 1,2,3,4-tetrahydroisoquinoline derivatives as PPARγ agonists in diabetic treatments (Azukizawa et al., 2008). Additionally, studies on the synthesis and biological evaluation of various 1,2,3,4-tetrahydroisoquinoline derivatives underscore the compound's potential in drug discovery and therapeutics (Kandinska, Kozekov, & Palamareva, 2006).
Safety and Hazards
Properties
CAS No. |
773033-36-6 |
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Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3 |
InChI Key |
XRRFEMZOTNXHPJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Br |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Br |
solubility |
not available |
Origin of Product |
United States |
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